molecular formula C17H20N2O2S B156613 Aethoxidum CAS No. 1756-44-1

Aethoxidum

Cat. No.: B156613
CAS No.: 1756-44-1
M. Wt: 316.4 g/mol
InChI Key: JNYGERXLRVWVMQ-UHFFFAOYSA-N
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Description

Thiourea, N,N’-bis(2-ethoxyphenyl)- is an organosulfur compound with the chemical formula C17H20N2O2S. This compound belongs to the class of thioureas, which are characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure. Thiourea derivatives have gained significant attention due to their diverse applications in organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiourea, N,N’-bis(2-ethoxyphenyl)- can be synthesized through a condensation reaction between 2-ethoxyaniline and thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature and pH conditions. The reaction proceeds as follows:

    Step 1: 2-ethoxyaniline is reacted with thiophosgene in the presence of a base such as triethylamine.

    Step 2: The intermediate product is then purified through recrystallization to obtain the final compound.

Industrial Production Methods

Industrial production of thiourea derivatives often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process includes:

    Raw Material Preparation: Ensuring high purity of 2-ethoxyaniline and thiophosgene.

    Reaction Control: Maintaining optimal temperature, pressure, and pH levels.

    Purification: Using techniques such as distillation and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N,N’-bis(2-ethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Thiourea, N,N’-bis(2-ethoxyphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-nitrogen bonds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in drug development, particularly in the synthesis of antiviral and anti-inflammatory drugs.

    Industry: Utilized in the production of dyes, photographic chemicals, and as a stabilizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of thiourea, N,N’-bis(2-ethoxyphenyl)- involves its ability to form hydrogen bonds with various substrates. This hydrogen bonding facilitates the activation of electrophiles, making them more reactive towards nucleophiles. The compound can also act as a Lewis base, stabilizing transition states and intermediates in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(4-ethoxyphenyl)thiourea
  • N,N’-bis(3,5-bis(trifluoromethyl)phenyl)thiourea
  • 1,1’-(ethane-1,2-diyl)bis(3-phenylthiourea)

Uniqueness

Thiourea, N,N’-bis(2-ethoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic and synthetic applications, where other thiourea derivatives may not perform as well.

Properties

CAS No.

1756-44-1

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

1,3-bis(2-ethoxyphenyl)thiourea

InChI

InChI=1S/C17H20N2O2S/c1-3-20-15-11-7-5-9-13(15)18-17(22)19-14-10-6-8-12-16(14)21-4-2/h5-12H,3-4H2,1-2H3,(H2,18,19,22)

InChI Key

JNYGERXLRVWVMQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=S)NC2=CC=CC=C2OCC

Isomeric SMILES

CCOC1=CC=CC=C1NC(=NC2=CC=CC=C2OCC)S

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NC2=CC=CC=C2OCC

Key on ui other cas no.

1756-44-1

Origin of Product

United States

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